![molecular formula C18H23N3O2S B2526047 N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methylphenoxy)acetamide CAS No. 893928-18-2](/img/structure/B2526047.png)
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methylphenoxy)acetamide
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Description
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C18H23N3O2S and its molecular weight is 345.46. The purity is usually 95%.
BenchChem offers high-quality N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methylphenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methylphenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemoselective Acetylation in Antimalarial Drug Synthesis
The process of chemoselective acetylation, as studied by Deepali B Magadum and G. Yadav (2018), involves the acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a critical step in the synthesis of antimalarial drugs. This research demonstrates the utility of enzymatic catalysis in achieving chemoselective acetylation, highlighting the potential of similar compounds in the synthesis of medically significant molecules (Magadum & Yadav, 2018).
Hydrogen-Bonding Patterns in Substituted Acetamides
The study on hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides by Gerson López et al. (2010) explores the structural characteristics of these compounds. The findings contribute to understanding the molecular interactions and structural stability of similar acetamide derivatives, which could inform the design of compounds with tailored physical and chemical properties (López et al., 2010).
Coordination Complexes and Antioxidant Activity
Research by K. Chkirate et al. (2019) on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives explores the structural formation and antioxidant activities of these complexes. This work indicates the potential for compounds within this chemical family to contribute to the development of new antioxidant agents, highlighting the multifunctional applications of pyrazole-acetamide derivatives in medicinal chemistry (Chkirate et al., 2019).
properties
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-12-6-5-7-13(8-12)23-9-16(22)19-17-14-10-24-11-15(14)20-21(17)18(2,3)4/h5-8H,9-11H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXCKWORAWJEAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C3CSCC3=NN2C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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